Subnanomolar Biochemical Potency Distinguishes Second-Generation Anti-PIKFyve Probes from First-Generation Inhibitors Apilimod and YM201636
Second-generation PIKfyve inhibitor compound 40 (representing the most advanced Anti-PIKFyve chemotype) achieves an enzymatic IC50 of 0.60 nM against full-length human PIKfyve, representing a 23-fold improvement over apilimod (IC50 = 14 nM) and a 55-fold improvement over YM201636 (IC50 = 33 nM) [1]. In the DiscoverX scanMAX kinome-wide binding assay at 1 μM, compound 40 demonstrates a PIKfyve percent-of-control (PoC) value approaching 0, significantly outperforming YM201636 (PoC = 0; IC50 = 0.82 nM enzymatic) and approaching the potency ceiling defined by apilimod (Kd = 75 pM) [2]. This potency advantage is confirmed by orthogonal NanoBRET cellular target engagement assay (IC50 = 11.4 nM for the parent probe SGC-PIKFYVE-1 analogue 8) [3].
| Evidence Dimension | Biochemical potency: PIKfyve enzymatic IC50 |
|---|---|
| Target Compound Data | IC50 = 0.60 nM (compound 40, second-generation Anti-PIKFyve probe) |
| Comparator Or Baseline | Apilimod IC50 = 14 nM; YM201636 IC50 = 33 nM; SGC-PIKFYVE-1 IC50 = 6.9 nM |
| Quantified Difference | 23-fold more potent than apilimod; 55-fold more potent than YM201636; 11.5-fold more potent than SGC-PIKFYVE-1 |
| Conditions | SignalChem PIKfyve enzymatic assay; full-length human PIKfyve; ATP at Km concentration |
Why This Matters
Subnanomolar potency enables lower dosing in cellular assays, reducing the risk of off-target engagement at concentrations needed for complete target inhibition, a critical consideration for chemical probe procurement.
- [1] Min SM, et al. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve. J Med Chem. 2025;68(3):3282-3308. doi:10.1021/acs.jmedchem.4c02531. PMID: 39838960. View Source
- [2] Drewry DH, et al. J Med Chem. 2022;65(19):12860-12882. Table 1: PIKfyve and Selectivity Data for Published Inhibitors. doi:10.1021/acs.jmedchem.2c00697. View Source
- [3] Drewry DH, et al. J Med Chem. 2022;65(19):12860-12882. Table 2: PIKfyve and Selectivity Data for Alkyne Modification Library. doi:10.1021/acs.jmedchem.2c00697. View Source
